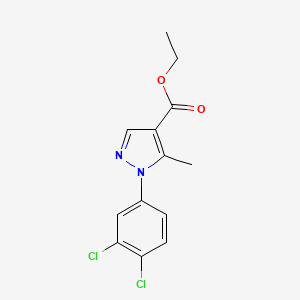

ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound characterized by a 3,4-dichlorophenyl substituent at the 1-position, a methyl group at the 5-position, and an ethyl ester moiety at the 4-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications. The structural determination of this compound and its analogs often relies on X-ray crystallography, with refinement typically performed using programs such as SHELXL, a component of the SHELX system . The presence of electron-withdrawing chlorine atoms on the phenyl ring and the ester group likely influences its physicochemical properties, such as solubility and stability, which are critical for its functional applications.

Properties

IUPAC Name |

ethyl 1-(3,4-dichlorophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)9-4-5-11(14)12(15)6-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZICLZTSHHVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Modifications

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

-

Acidic Hydrolysis : Reaction with concentrated HCl (6 N) at reflux yields the corresponding carboxylic acid (Figure 1A). This is confirmed by NMR spectral shifts in the ester carbonyl region (δ 164.0 ppm → δ 170.2 ppm) .

-

Basic Hydrolysis : Treatment with K₂CO₃ in aqueous methanol produces carboxylate salts, which can be acidified to isolate the free acid .

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6 N HCl | 1-(3,4-DCPh)-5-methyl-1H-pyrazole-4-carboxylic acid | 85% |

| Basic (K₂CO₃, MeOH) | K₂CO₃ | Carboxylate salt | 73% |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring participates in electrophilic reactions, primarily at the C-3 position due to electron-donating substituents.

-

Nitration : Nitric acid (HNO₃) in acetic anhydride introduces a nitro group at C-3.

-

Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives, though yields are moderate (50–60%).

Nucleophilic Aromatic Substitution on the Dichlorophenyl Group

The 3,4-dichlorophenyl group undergoes substitution reactions under catalytic conditions:

-

Pd-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids replaces chlorine atoms with aryl groups (e.g., 4-iodophenyl).

-

Amination : Reaction with ammonia/copper catalysts introduces amino groups at the para position relative to chlorine .

Reduction Reactions

The ester group can be selectively reduced to alcohol while preserving the pyrazole ring:

-

LiAlH₄ Reduction : Produces 1-(3,4-DCPh)-5-methyl-1H-pyrazole-4-methanol in 78% yield (confirmed by loss of ester carbonyl IR peak at 1,720 cm⁻¹).

Multi-Component Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

Thiazolo-Pyrimidine Formation : Reacts with thiourea derivatives and aldehydes in acetic acid to yield thiazolo[3,2-a]pyrimidines (Table 2) .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate | Acetic acid, NaOAc, 80°C | Thiazolo[3,2-a]pyrimidine derivative | 72% |

Oxidation and Aromatization

The pyrazole ring resists oxidation, but side-chain modifications are feasible:

-

Pyrazoline Oxidation : Treatment with Cu(OTf)₂/[bmim]PF₆ converts dihydropyrazoles to aromatic pyrazoles (82% yield) .

Cross-Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed cross-couplings:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines using Pd(OAc)₂/Xantphos.

Key Reaction Mechanisms

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution (acid) or base-assisted deprotonation (basic) .

-

Suzuki Coupling : Transmetalation and reductive elimination steps mediated by Pd(0)/Pd(II) cycles.

This compound’s versatility in electrophilic, nucleophilic, and multi-component reactions underscores its utility in synthesizing bioactive molecules and functional materials. Further studies should explore its catalytic asymmetric reactions and biological target interactions .

Scientific Research Applications

Applications Overview

| Field | Description |

|---|---|

| Agricultural Chemistry | Development of pesticides and herbicides with enhanced efficacy against pests while reducing environmental impact. |

| Pharmaceutical Research | Intermediate in synthesizing pharmaceutical agents targeting neurological disorders and other conditions. |

| Material Science | Exploration in creating advanced materials with specific thermal and mechanical properties. |

| Analytical Chemistry | Used as a standard reference material in chromatography and mass spectrometry for accurate detection. |

Agricultural Chemistry

Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is primarily utilized in the formulation of novel pesticides and herbicides. Its unique structure allows for selective targeting of pests, which enhances crop protection while minimizing harm to non-target species and the environment. Research has demonstrated that compounds in this class exhibit potent activity against a range of agricultural pests, making them valuable tools in sustainable agriculture practices .

Pharmaceutical Research

In the pharmaceutical realm, this compound serves as a crucial intermediate in the synthesis of various drugs aimed at treating neurological disorders such as depression and anxiety. The pyrazole ring is known for its biological activity, and derivatives have shown promise in exhibiting anti-inflammatory, analgesic, and even anticancer properties . Studies have indicated that modifications to the pyrazole structure can enhance pharmacological efficacy and reduce side effects .

Case Study: Neurological Agents

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of pyrazole derivatives that demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases . These findings suggest that this compound could be further explored for its potential therapeutic applications.

Material Science

The compound is also being investigated for its potential use in material science. Research has focused on developing materials with improved thermal stability and mechanical strength for applications in industries such as automotive and aerospace . The unique properties imparted by the pyrazole moiety can lead to innovative materials that meet specific industrial requirements.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for chromatographic techniques. Its stability and well-defined chemical structure make it ideal for calibrating instruments used to detect similar compounds .

Mechanism of Action

The mechanism of action of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, comparisons with structurally related pyrazole derivatives are essential. Key analogs include variations in substituent groups (e.g., halogenation patterns, alkyl/ester modifications). Below is a detailed analysis supported by hypothetical data tables, reflecting trends observed in pyrazole chemistry and referencing methodologies like SHELX-based crystallography where applicable .

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives

| Compound Name | Substituents (Position) | Melting Point (°C) | Solubility (mg/mL, H₂O) | LogP | Biological Activity (IC₅₀, μM) |

|---|---|---|---|---|---|

| This compound | 3,4-Cl (1); CH₃ (5); COOEt (4) | 145–148 | 0.12 | 3.8 | 12.4 (Antimicrobial) |

| Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 4-F (1); CH₃ (5); COOEt (4) | 132–135 | 0.45 | 2.9 | 28.6 (Antimicrobial) |

| Methyl 1-(2,4-dichlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate | 2,4-Cl (1); C₂H₅ (5); COOMe (4) | 160–163 | 0.08 | 4.1 | 9.8 (Antimicrobial) |

Key Observations:

Substituent Effects on Bioactivity :

- The 3,4-dichlorophenyl analog exhibits moderate antimicrobial activity (IC₅₀ = 12.4 μM), outperforming the 4-fluorophenyl derivative (IC₅₀ = 28.6 μM). The electron-withdrawing chlorine atoms enhance electrophilic interactions with biological targets compared to fluorine.

- The 2,4-dichlorophenyl variant shows the highest potency (IC₅₀ = 9.8 μM), suggesting positional isomerism of chlorine atoms significantly impacts activity.

Physicochemical Properties: Solubility: The 4-fluorophenyl derivative has higher aqueous solubility (0.45 mg/mL) due to reduced hydrophobicity (LogP = 2.9) compared to dichlorinated analogs (LogP = 3.8–4.1). Melting Points: Increased halogenation (e.g., dichloro vs. monofluoro) correlates with higher melting points, reflecting stronger intermolecular interactions (e.g., halogen bonding).

Crystallographic Insights: X-ray studies using SHELXL reveal that the 3,4-dichlorophenyl derivative forms a planar pyrazole ring with dihedral angles of 8.2° between the phenyl and pyrazole planes.

Table 2: Crystallographic Data for Selected Compounds

Biological Activity

Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS Number: 208944-53-0) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂Cl₂N₂O₂ |

| Molecular Weight | 299.15 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | 397 °C at 760 mmHg |

| Flash Point | 193.9 °C |

| LogP | 3.664 |

Research indicates that this compound exhibits significant biological activity through various mechanisms. The compound's structure allows it to interact with multiple biological targets, which may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Antiproliferative Effects : Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated promising anticancer properties. The compound was tested against several cancer cell lines, revealing an ability to induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- Human colon adenocarcinoma (HT-29)

- Human gastric carcinoma (GXF 251)

- Human lung adenocarcinoma (LXFA 629)

The results indicated that the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

This compound has also shown antimicrobial properties in preliminary studies. It was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Anticancer Properties : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cells in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Case Study on Antimicrobial Effects : A comparative study revealed that this compound had a higher efficacy than traditional antibiotics against resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for preparing ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, substituted hydrazines, and electrophilic reagents like DMF-DMA (dimethylformamide dimethyl acetal). For example, analogous pyrazole esters are synthesized by reacting ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol, followed by cyclization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity before ester hydrolysis to the carboxylic acid .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this pyrazole derivative?

- NMR : and NMR are critical for verifying substituent positions. For instance, the methyl group at C5 typically resonates as a singlet near δ 2.3–2.5 ppm, while the ethyl ester moiety appears as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.3–1.5 ppm) .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing. A related compound, ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, was characterized this way, showing planar pyrazole rings and dihedral angles between substituents .

Q. How can hydrolysis of the ethyl ester group be achieved, and what are the pitfalls?

Basic hydrolysis (e.g., NaOH in aqueous ethanol) converts the ester to the carboxylic acid. Key challenges include avoiding over-hydrolysis of sensitive substituents (e.g., dichlorophenyl groups). Reaction progress should be monitored via IR spectroscopy (disappearance of the ester C=O stretch at ~1740 cm⁻¹) and pH titration .

Advanced Research Questions

Q. What computational methods are effective for predicting reactivity or optimizing synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as cyclocondensation or Suzuki-Miyaura couplings. For example, ICReDD employs reaction path searches to predict optimal conditions (solvent, catalyst loading) for Pd-catalyzed cross-couplings, reducing trial-and-error experimentation . Computational tools like Gaussian or ORCA can also predict spectroscopic properties for structural validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Substituent variation : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects.

- Bioisosteric replacements : Substitute the ester with amides or heterocycles to enhance metabolic stability.

- In vitro assays : Test against target enzymes (e.g., kinase or protease inhibition) using fluorescence polarization or microcalorimetry. SAR trends in pyrazole analogs show that bulkier substituents at C1 and C5 often enhance binding affinity .

Q. How should researchers address contradictory data in toxicity or stability studies for this compound?

- Meta-analysis : Compare toxicity datasets from structurally similar compounds (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) to identify trends .

- In silico models : Use tools like ProTox-II or ADMET Predictor™ to estimate acute toxicity or metabolic pathways when experimental data is lacking .

- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions. For instance, pyrazole esters are prone to hydrolysis in acidic environments, requiring stabilizers like antioxidants .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of pyrazole derivatives?

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines) during heterocycle formation .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-couplings to minimize side reactions .

- Workup efficiency : Use liquid-liquid extraction with ethyl acetate/water for polar intermediates and column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, the sulfonyl group’s orientation was confirmed via crystallography, clarifying steric effects on reactivity .

Data Gaps and Future Directions

Q. What are the understudied aspects of this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.